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Compound of Interest

Compound Name: 5-Methoxy-1H-indol-2-amine

Cat. No.: B15090417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-indol-2-amine is an indole derivative of significant interest in medicinal

chemistry and drug development due to the prevalence of the indole nucleus in a vast array of

biologically active compounds. The methoxy substituent at the 5-position modifies the electron

density of the indole ring, influencing its reactivity and potential interactions with biological

targets. This technical guide provides a comprehensive overview of the characterization of 5-
Methoxy-1H-indol-2-amine, including its synthesis, spectroscopic properties, and potential

biological significance. Due to the limited availability of direct experimental data for 5-Methoxy-
1H-indol-2-amine in publicly accessible literature, this guide leverages data from closely

related and well-characterized analogs, such as 5-methoxy-1H-indole-2-carboxylic acid and

other substituted indoles, to provide a predictive and comparative analysis.

Physicochemical and Spectroscopic Data
The definitive characterization of a chemical compound relies on a combination of physical and

spectroscopic data. While specific experimental values for 5-Methoxy-1H-indol-2-amine are

not readily available, the following tables summarize expected and reported data for closely

related analogs. This information serves as a valuable reference for the identification and

quality control of the target compound.

Table 1: Predicted Physicochemical Properties of 5-Methoxy-1H-indol-2-amine
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Property Predicted Value/Range Notes

Molecular Formula C₉H₁₀N₂O

Molecular Weight 162.19 g/mol

Appearance Off-white to light brown solid
Based on similar indole

compounds.

Melting Point
Not reported. Expected to be

>150 °C

Based on related indole

amines.

Solubility
Soluble in methanol, DMSO,

and DMF.

General solubility for polar

indole derivatives.

Table 2: Spectroscopic Data for Analogous 5-Methoxyindole Derivatives

This table presents spectroscopic data for 5-methoxy-1H-indole-2-carboxylic acid, a closely

related and well-characterized compound. These values can be used as a comparative

reference for the analysis of 5-Methoxy-1H-indol-2-amine.
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Spectroscopic Technique
5-methoxy-1H-indole-2-
carboxylic acid

Expected Characteristics
for 5-Methoxy-1H-indol-2-
amine

¹H NMR (DMSO-d₆)

δ 11.6 (s, 1H, NH), 7.37 (d,

J=8.9 Hz, 1H), 7.11 (d, J=2.5

Hz, 1H), 7.04 (s, 1H), 6.93 (dd,

J=8.9, 2.5 Hz, 1H), 3.77 (s, 3H,

OCH₃)[1]

The spectrum will show

characteristic signals for the

indole ring protons, a singlet

for the methoxy group protons,

and a broad singlet for the

amine protons which would

disappear upon D₂O

exchange. The chemical shifts

of the aromatic protons will be

influenced by the electron-

donating amine group.

¹³C NMR Not readily available.

Aromatic carbons are expected

in the 100-140 ppm range. The

carbon bearing the methoxy

group will be downfield, and

the carbon attached to the

amine group will also be

significantly shifted.

IR Spectroscopy (KBr, cm⁻¹)

~3336 (N-H stretch), ~1695

(C=O stretch), ~1206 (C-O

stretch)[2]

Expected to show

characteristic N-H stretching

vibrations for the primary

amine (two bands) and the

indole N-H in the range of

3200-3500 cm⁻¹. C-O

stretching for the methoxy

group is expected around 1250

cm⁻¹.

Mass Spectrometry (ESI-MS)
m/z 192.06 [M+H]⁺ (for

C₁₀H₉NO₃)

Expected to show a molecular

ion peak [M+H]⁺ at m/z

163.08.
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Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-Methoxy-1H-indol-2-
amine is not widely published, a plausible synthetic route can be proposed based on

established indole synthesis methodologies. One common approach is the Fischer indole

synthesis.

Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or

ketone under acidic conditions. For the synthesis of 5-Methoxy-1H-indol-2-amine, a suitable

starting material would be (4-methoxyphenyl)hydrazine and a protected 2-aminoacetaldehyde

derivative.

Starting Materials

Reaction Steps Final Product

4-Methoxyphenylhydrazine

Hydrazone Formation
(Acid Catalyst)

Protected 2-Aminoacetaldehyde
(e.g., aminoacetaldehyde diethyl acetal)

Indolization
(e.g., H₂SO₄, Heat) Deprotection 5-Methoxy-1H-indol-2-amine

Click to download full resolution via product page

Caption: Proposed Fischer Indole Synthesis for 5-Methoxy-1H-indol-2-amine.

General Experimental Protocol (Hypothetical)
Hydrazone Formation: (4-Methoxyphenyl)hydrazine hydrochloride (1 equivalent) and

aminoacetaldehyde diethyl acetal (1.1 equivalents) are dissolved in ethanol. A catalytic

amount of acetic acid is added, and the mixture is stirred at room temperature for 4-6 hours.

The solvent is removed under reduced pressure to yield the crude hydrazone.

Indolization: The crude hydrazone is added to a pre-heated solution of a strong acid, such as

polyphosphoric acid or a mixture of sulfuric acid in a suitable solvent, at 80-100 °C. The
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reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction

mixture is cooled and neutralized with a base (e.g., NaOH solution) and extracted with an

organic solvent (e.g., ethyl acetate).

Deprotection and Purification: The protecting group on the amine is removed under

appropriate conditions. The resulting crude 5-Methoxy-1H-indol-2-amine is then purified by

column chromatography on silica gel to afford the final product.

Potential Biological Activity and Signaling Pathways
Indole-based compounds are known to interact with a multitude of biological targets. While the

specific biological activity of 5-Methoxy-1H-indol-2-amine is not extensively documented, its

structural similarity to known bioactive molecules suggests potential interactions with various

receptors and enzymes.

For instance, many indole derivatives are known to be agonists or antagonists of serotonin (5-

HT) receptors. The 5-methoxy substitution is a common feature in several potent 5-HT receptor

ligands. The general signaling pathway for a G-protein coupled receptor (GPCR) like a

serotonin receptor is illustrated below.
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Caption: Generalized GPCR signaling pathway potentially modulated by indole derivatives.

Conclusion
5-Methoxy-1H-indol-2-amine represents a valuable scaffold for the development of novel

therapeutic agents. While direct and comprehensive characterization data for this specific

molecule is sparse in the current literature, this guide provides a foundational understanding
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based on the well-established chemistry and analytical data of closely related indole

derivatives. The proposed synthetic strategies and predictive spectroscopic information herein

offer a starting point for researchers and scientists working on the synthesis, characterization,

and biological evaluation of this and similar compounds. Further investigation is warranted to

fully elucidate the physicochemical properties and pharmacological profile of 5-Methoxy-1H-
indol-2-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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